REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:6]([I:29])=[C:7]([C:21]([NH:23][CH2:24][CH:25]([OH:28])[CH2:26][OH:27])=[O:22])[C:8]([I:20])=[C:9]([C:18]=1[I:19])[C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])(=[O:3])[CH3:2].C[O-].[Na+].Cl[CH2:34][CH:35]([OH:38])[CH2:36][OH:37].NC1C(I)=C(C(NCC(O)CO)=O)C(I)=C(C=1I)C(NCC(O)CO)=O>C(O)C(O)C>[OH:38][CH:35]([CH2:36][OH:37])[CH2:34][N:4]([C:5]1[C:18]([I:19])=[C:9]([C:10]([NH:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16])=[O:11])[C:8]([I:20])=[C:7]([C:6]=1[I:29])[C:21]([NH:23][CH2:24][CH:25]([OH:28])[CH2:26][OH:27])=[O:22])[C:1](=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)O)O
|
Name
|
sodium methoxide
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
after stirring for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
When all or nearly all of the starting material was dissolved
|
Type
|
CUSTOM
|
Details
|
the excess of methanol was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methanol (125 ml)
|
Type
|
FILTRATION
|
Details
|
A small amount of undissolved material was filtered off
|
Type
|
ADDITION
|
Details
|
water (30 ml) added
|
Type
|
ADDITION
|
Details
|
This solution was treated with a mixture of Amberlite cation exchange resin IR 120H (27.5 g) and Dowex anion exchange resin 1×4 (50 g) for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The oily residue was triturated in butanol (125 ml)
|
Type
|
CUSTOM
|
Details
|
The product crystallized out
|
Type
|
CUSTOM
|
Details
|
After storing at -20° C.
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
DISSOLUTION
|
Details
|
Then the product was dissolved in water
|
Type
|
CUSTOM
|
Details
|
the solution evaporated in vacuo
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
OC(CN(C(C)=O)C=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |